molecular formula C10H15Cl2N3 B3086005 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1158434-44-6

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No.: B3086005
CAS No.: 1158434-44-6
M. Wt: 248.15 g/mol
InChI Key: IVPRVTXYJCQXQP-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated benzimidazole derivatives .

Scientific Research Applications

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .

Properties

IUPAC Name

2-ethyl-1-methylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2;;/h4-6H,3,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRVTXYJCQXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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